2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline
Overview
Description
2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline is an organic compound that features a pyrrolidine ring substituted with a difluoromethyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as N-substituted piperidines.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions, which often involve the use of difluoromethylation reagents.
Attachment of Aniline Moiety: The aniline moiety can be attached through nucleophilic substitution reactions, where the pyrrolidine derivative reacts with aniline under suitable conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying the aniline moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation Products: Pyrrolidin-2-ones and other oxidized derivatives.
Reduction Products: Reduced forms of the original compound with modified functional groups.
Substitution Products: Various substituted aniline derivatives.
Scientific Research Applications
2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity and leading to various biological effects.
Pathways Involved: The pathways affected by this compound can include signal transduction pathways and metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-dione share structural similarities and are used in similar applications.
Difluoromethylated Compounds: Other difluoromethylated compounds, like trifluoromethylpyridines, also exhibit unique properties and applications.
Uniqueness: 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline is unique due to the combination of its difluoromethyl group and pyrrolidine ring, which imparts specific chemical and biological properties that are not commonly found in other compounds .
Properties
IUPAC Name |
2-[3-(difluoromethyl)pyrrolidin-1-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-11(13)8-5-6-15(7-8)10-4-2-1-3-9(10)14/h1-4,8,11H,5-7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMGCVKSDFYSDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)F)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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